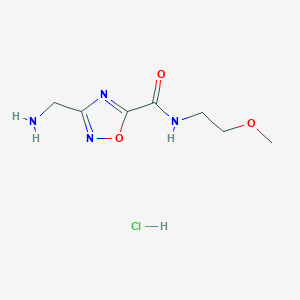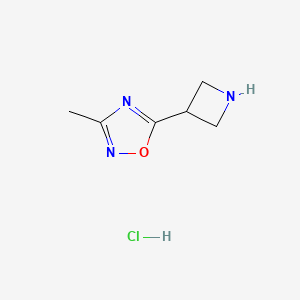
N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride
Descripción general
Descripción
“N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride” is a chemical compound with the molecular formula C8H12Cl2F3N3 . It’s available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 278.1021896 . No further physical or chemical properties were found.Aplicaciones Científicas De Investigación
1. Microporous Material Synthesis
N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride is used in the synthesis of unique microporous materials. It acts as a structure-directing agent in forming large-pore gallium oxyfluorophosphates with two parallel channel systems, offering potential applications in catalysis and separation technologies (Weigel, Weston, Cheetham, & Stucky, 1997).
2. Organic Synthesis
This compound is involved in nucleophilic displacement reactions with 2-chloro(trifluoromethyl)pyridines. Such reactions are essential for understanding the activating effects of trifluoromethyl groups and for synthesizing various pyridine derivatives, which have wide applications in pharmaceutical and agrochemical industries (Dunn, 1999).
3. Complexation Studies
N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride plays a significant role in the study of molecular movements and complexation reactions, particularly in the formation of Cu(2+) complexes. This research can provide insights into the design of new molecular structures for applications in areas like catalysis and metal ion sensing (Blasco et al., 2010).
4. Development of Macrocyclic Ligands
The compound is used in the synthesis of new macrocyclic ligands. These ligands, having a wide range of coordination possibilities, are vital for creating novel metal-ion complexes with potential applications in materials science, biochemistry, and environmental technology (Lodeiro et al., 2004).
5. Selective Removal in Peptide Synthesis
This compound is significant in peptide synthesis, specifically in the selective removal of the N-chloroacetyl group from amino acids and dipeptides. This process is crucial in peptide modifications and has implications in developing therapeutic peptides and proteins (Undheim & Fjeldstad, 1973).
Propiedades
IUPAC Name |
N'-[3-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12;;/h1-2,4H,3,5,12H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDQAUKGAIQYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)


![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)
![4-[(Methylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B1372217.png)
![3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B1372218.png)


